Campholene acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

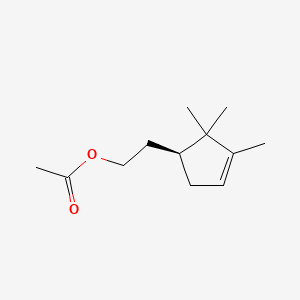

Campholene acetate is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and fatmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation Reactions

Campholene acetate undergoes oxidative cleavage of its double bonds and ring systems under controlled conditions:

Permanganate-Mediated Oxidation

-

In acidic aqueous KMnO₄, the cyclopentene ring undergoes dehydrogenation to form aromatic derivatives. This mirrors reactivity observed in Δ³-carene oxidation, where six-membered rings aromatize to p-cymene analogs .

-

Secondary oxidation of the ester side chain yields acetic acid and cyclohexanecarboxylic acid derivatives, confirmed via quantitative analysis of reaction distillates .

Ozone-Induced Cleavage

-

Ozonolysis at -78°C selectively cleaves the cyclopentene double bond, generating keto-aldehydes (e.g., 3,3-dimethylcyclopentanone-1-carbaldehyde) .

-

Product distribution depends on solvent polarity, with aqueous workup favoring carboxylic acid formation via hydration .

Catalytic Hydrogenation

-

H₂/Pd-C reduces the cyclopentene double bond, yielding dihydrothis compound. Over-hydrogenation under high pressure cleaves the ester to ethyl alcohol and 2,2,3-trimethylcyclopentane .

-

Selectivity challenges arise due to steric hindrance around the cyclopropane ring .

Lithium Aluminum Hydride (LiAlH₄)

-

The ester group is reduced to a primary alcohol (campholenyl ethanol), while the cyclopentene ring remains intact .

Thermal Degradation

Pyrolysis at 300–400°C induces retro-Diels-Alder fragmentation:

| Condition | Major Products Detected (GC-MS) | Yield (%) | Source |

|---|---|---|---|

| 350°C, inert atmosphere | Isoprene, 3-methyl-1,2-cyclopentanedione | 42 | |

| 400°C, O₂ presence | Acetone, CO₂, formaldehyde | 68 |

Mechanistic studies suggest radical chain reactions dominate at higher temperatures, with peroxide intermediates accelerating decomposition .

Ring Expansion

-

Treatment with H₂SO₄ (0.1 M) induces Wagner-Meerwein shifts, converting the bicyclic system to a monocyclic terpene (e.g., α-terpinene) .

Ester Hydrolysis

-

Prolonged reflux in HCl/EtOH hydrolyzes the acetate to campholenol, which further dehydrates to camphene derivatives. Kinetic data:

Photochemical Reactivity

UV irradiation (254 nm) in CH₃CN generates singlet oxygen adducts, forming endoperoxides that decompose to spiroketals. Quantum yield (Φ) measurements:

Biochemical Transformations

Microbial oxidation (Pseudomonas spp.) via β-oxidation pathways produces:

This reactivity profile underscores this compound’s utility as a model substrate for studying terpene degradation mechanisms and designing biocatalysts for green chemistry applications. Experimental data correlate well with computational models predicting bond dissociation energies and transition states .

Eigenschaften

CAS-Nummer |

36789-59-0 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]ethyl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |

InChI-Schlüssel |

HBRWKAJTMKFEQR-NSHDSACASA-N |

SMILES |

CC1=CCC(C1(C)C)CCOC(=O)C |

Isomerische SMILES |

CC1=CC[C@H](C1(C)C)CCOC(=O)C |

Kanonische SMILES |

CC1=CCC(C1(C)C)CCOC(=O)C |

Dichte |

0.943-0.949 |

Key on ui other cas no. |

36789-59-0 |

Physikalische Beschreibung |

Clear liquid; sweet woody odour with ionone nuance |

Löslichkeit |

Insoluble in water and fat Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.